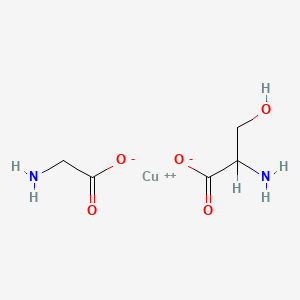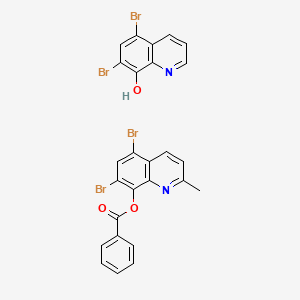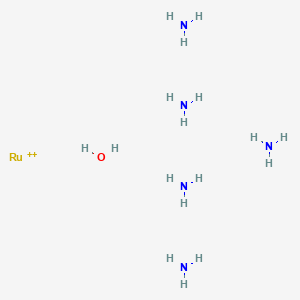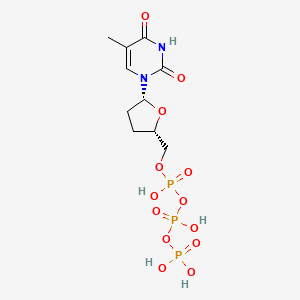
1,1,1,3,3,3-Hexafluoropropane
概要
説明
1,1,1,3,3,3-Hexafluoropropane is an organic chemical, an organofluoride. It is a colorless gas, usually available in the form of a liquid gas . It is used as a fire suppression agent, a foaming agent, a highly effective refrigerant, a heat transfer medium, a dielectric gas, a sterilant carrier, a polymerization medium, a carrier fluid, a displacement drying agent, a thermodynamic power cycle working fluid, etc .
Synthesis Analysis
1,1,1,3,3,3-Hexafluoropropane is manufactured by reacting 1,1,1,3,3,3-hexachloropropane with hydrogen fluoride in gas phase at temperature between 250-400 °C, in presence of a catalyst in the form of trivalent chromium (e.g. chromium (III) chloride) supported on carbon with low content of specific impurities .Molecular Structure Analysis
The molecular formula of 1,1,1,3,3,3-Hexafluoropropane is C3H2F6 . The IUPAC name is 1,1,1,3,3,3-hexafluoropropane . The InChI is InChI=1S/C3H2F6/c4-2(5,6)1-3(7,8)9/h1H2 . The Canonical SMILES is C(C(F)(F)F)C(F)(F)F .Chemical Reactions Analysis
The pyrolysis process of CF3CH2CF3 is studied under different temperature by tube pyrolysis apparatus. The results show that when the temperature is between 400°C and 600°C, CF3CH2CF3 is decomposed .Physical And Chemical Properties Analysis
The molecular weight of 1,1,1,3,3,3-Hexafluoropropane is 152.04 g/mol . It is a colorless gas and usually available in the form of a liquid gas .科学的研究の応用
Fire Suppression Agent
HFC-236fa is widely used as a fire suppression agent due to its effectiveness and environmental safety profile. It has a zero ozone depletion potential and is non-corrosive, non-conductive, and non-flammable. Approved by the US Environmental Protection Agency’s Significant New Alternatives Policy (SNAP), it’s utilized in non-domestic fire extinguishing equipment .
Thermal Degradation Study
The compound’s thermal degradation has been studied using gas chromatography and mass spectrometry. These studies are crucial for understanding its stability and decomposition products at high temperatures, which is essential for safe handling and application in fire suppression systems .
Refrigerant and Heat Transfer Medium
As a refrigerant, HFC-236fa is highly effective and has been used as a replacement for chlorofluorocarbons (CFCs). Its thermodynamic properties make it suitable for use as a heat transfer medium in various cooling systems .
Dielectric Gas
Due to its non-conductive nature, HFC-236fa serves as a dielectric gas in high-voltage applications. It’s used to prevent electrical discharges and maintain insulation integrity in systems like transformers and capacitors .
Sterilant Carrier and Polymerization Medium
In the pharmaceutical and polymer industries, HFC-236fa is used as a carrier for sterilants and as a medium for polymerization reactions. Its chemical stability and inertness make it an ideal environment for these sensitive processes .
Carrier Fluid and Displacement Drying Agent
The compound’s properties allow it to act as a carrier fluid in various manufacturing processes. Additionally, it serves as a displacement drying agent, removing moisture from specific environments without reacting with other substances .
Propellant for Spacecraft
HFC-236fa has been used as a cold gas rocket propellant by the Mars Cube One spacecraft. Its properties make it suitable for controlled propulsion in the vacuum of space .
Lithographic/Nanopatterning Materials
In the field of nanotechnology, HFC-236fa is used for preparing hexafluoroalcohol-functionalized methacrylate polymers. These materials are essential for lithographic and nanopatterning processes, which are critical for the fabrication of micro- and nano-scale devices .
作用機序
Target of Action
1,1,1,3,3,3-Hexafluoropropane, also known as HFC-236fa, is primarily used as a fire suppression agent . Its primary targets are the flames and heat sources in a fire. It acts to suppress the fire and prevent further combustion.
Mode of Action
The mode of action of 1,1,1,3,3,3-Hexafluoropropane involves the interruption of the combustion process. When used as a fire suppressant, it decomposes to produce Fluorine-containing species that compete with the fuel (such as coal) for OH, H, and O free radicals, thus interrupting the free-radical chain reaction that sustains the fire .
Biochemical Pathways
The biochemical pathways affected by 1,1,1,3,3,3-Hexafluoropropane are primarily those involved in combustion. By competing for free radicals, it disrupts the chain reactions that sustain the combustion process .
Result of Action
The primary result of the action of 1,1,1,3,3,3-Hexafluoropropane is the suppression of fires. By interrupting the combustion process, it prevents the spread of fire and minimizes damage .
Action Environment
The efficacy and stability of 1,1,1,3,3,3-Hexafluoropropane can be influenced by environmental factors such as temperature and pressure. It is effective in a wide range of conditions, making it a versatile fire suppression agent . It is a greenhouse gas with a global warming potential of 9810 , which means its release into the atmosphere can contribute to climate change.
Safety and Hazards
特性
IUPAC Name |
1,1,1,3,3,3-hexafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F6/c4-2(5,6)1-3(7,8)9/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGXIBWMJZWTPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052435 | |
| Record name | 1,1,1,3,3,3-Hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquefied gas; [MSDSonline] | |
| Record name | Propane, 1,1,1,3,3,3-hexafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,1,3,3,3-Hexafluoropropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7873 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
-1.1 °C, BP: -1.4 °C | |
| Record name | 1,1,1,3,3,3-Hexafluoropropane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.4343 g/cu cm at 0 °C | |
| Record name | 1,1,1,3,3,3-Hexafluoropropane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
1,1,1,3,3,3-Hexafluoropropane | |
Color/Form |
Colorless gas | |
CAS RN |
690-39-1, 27070-61-7 | |
| Record name | 1,1,1,3,3,3-Hexafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=690-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,3,3,3-Hexafluoropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000690391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, hexafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027070617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,1,1,3,3,3-hexafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,1,3,3,3-Hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propane, 1,1,1,3,3,3-hexafluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1,3,3,3-HEXAFLUOROPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7075BUD0LM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,1,1,3,3,3-Hexafluoropropane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-94.2 °C, MP: -93.6 °C | |
| Record name | 1,1,1,3,3,3-Hexafluoropropane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of 1,1,1,3,3,3-hexafluoropropane units affect the optical properties of polymers?
A2: Studies on fluorine-containing polyethers [] reveal that incorporating 1,1,1,3,3,3-hexafluoropropane enhances transparency in the UV-Vis region. Films made from these polymers exhibit a sharp UV cut-off below 290 nm, rendering them colorless.
Q2: Can polymers containing 1,1,1,3,3,3-hexafluoropropane be used for high-barrier applications?
A3: Yes, poly(hydroxy amide ethers) incorporating 1,1,1,3,3,3-hexafluoropropane units exhibit excellent oxygen barrier properties []. The presence of the hexafluoroisopropylidene group contributes to these desirable barrier characteristics.
Q3: What are the common methods for synthesizing polymers incorporating 1,1,1,3,3,3-hexafluoropropane units?
A3: Several methods have been explored, including:
- Solution polycondensation: This technique, often employing high temperatures, is used to synthesize various fluorine-containing polymers like polyazomethines [], polyethers [], and polyacetals [], using monomers like 2,2-bis(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane and appropriate co-monomers.
- Melt polycondensation: This method has been successfully used to synthesize polyaryloxydiphenylsilanes with high glass transition temperatures [], utilizing bisphenols like 2,2-bis(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane.
Q4: How does the choice of solvent affect the polymerization of 1,1,1,3,3,3-hexafluoropropane-containing monomers?
A5: Research on poly(ether ketone) synthesis [] highlights the importance of solvent choice. While supercritical carbon dioxide alone proved ineffective due to monomer and polymer insolubility, incorporating co-solvents like DMAc and NMP in small amounts facilitated polymerization.
Q5: What is the molecular formula and weight of 1,1,1,3,3,3-hexafluoropropane?
A5: The molecular formula of 1,1,1,3,3,3-hexafluoropropane is C3H2F6, and its molecular weight is 152.04 g/mol.
Q6: What is the atmospheric lifetime of 1,1,1,3,3,3-hexafluoropropane, and what are its global warming potentials (GWPs)?
A7: Based on its reaction rate with hydroxyl radicals (OH), the atmospheric lifetime of HFC-236fa is estimated to be 210 years []. Its GWPs are calculated as 5610 for a 20-year horizon and 5160 for a 500-year horizon, highlighting its potential contribution to climate change [].
Q7: What are the main applications of 1,1,1,3,3,3-hexafluoropropane?
A7: HFC-236fa has been investigated as:
- A refrigerant: It serves as a potential replacement for ozone-depleting refrigerants like CFC-114 [].
- A blowing agent: HFC-236fa is used in the production of polyurethane foams and other foamed plastics, often in mixtures with other blowing agents [, ].
- A fire suppressant: Studies have explored its effectiveness in inhibiting coal flames, demonstrating its potential in fire suppression applications [].
Q8: How does 1,1,1,3,3,3-hexafluoropropane compare to other blowing agents in terms of performance?
A9: Mixtures containing 1,1,1,3,3,3-hexafluoropropane have been shown to improve the heat insulation behavior of foams, particularly at low temperatures, compared to some other blowing agents [].
Q9: Are there analytical methods for detecting and quantifying 1,1,1,3,3,3-hexafluoropropane in environmental samples?
A10: Yes, techniques like gas chromatography and gas chromatography-mass spectrometry are commonly employed for identifying and quantifying HFC-236fa in atmospheric samples [, ].
Q10: What are the current trends in emissions of 1,1,1,3,3,3-hexafluoropropane?
A11: While global emissions of HFC-236fa are relatively low compared to other HFCs, they are increasing []. This highlights the need for continued monitoring and potential mitigation strategies.
Q11: What is known about the acute inhalation toxicity of 1,1,1,3,3,3-hexafluoropropane?
A12: Studies on rats exposed to a 9:1 mixture of HFC-236fa and 1-bromopropane revealed no deaths or signs of acute toxicity at the tested concentration, suggesting a relatively low acute inhalation toxicity profile [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-[(1R,2R,3R)-3-hydroxy-2-[(3S,4S)-3-hydroxy-8-methoxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1216385.png)








